molecular formula C12H22ClN B2693221 Memantine-d3 Hydrochloride CAS No. 1329802-06-3

Memantine-d3 Hydrochloride

Cat. No. B2693221
CAS RN: 1329802-06-3
M. Wt: 218.78
InChI Key: LDDHMLJTFXJGPI-NIIDSAIPSA-N
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Description

Memantine hydrochloride is used to treat moderate to severe Alzheimer’s disease . It is not a cure for Alzheimer’s disease but it can help people with the disease . Memantine will not cure Alzheimer’s disease, and it will not stop the disease from getting worse .


Synthesis Analysis

Memantine, being an UV inactive molecule, was first derivatized by conducting conventional diazotization reaction and further coupling with N,N-dimethyl aniline (DMA) at 2 to 5°C . The newly formed MMT-DMA complex showed characteristic absorbance maximum at 354 nm .


Molecular Structure Analysis

Memantine hydrochloride, chemically known as 1-amino-3,5-dimethyladamantane hydrochloride, is white to off-white amorphous or crystalline solid . Its molecular formula is C12H21NHCl and the molecular weight is 215.76 g/mol .


Chemical Reactions Analysis

Memantine (MMT), being an UV inactive molecule, was first derivatized by conducting conventional diazotization reaction and further coupling with N,N-dimethyl aniline (DMA) at 2 to 5°C . The newly formed MMT-DMA complex showed characteristic absorbance maximum at 354 nm .


Physical And Chemical Properties Analysis

Memantine hydrochloride has a molecular formula of C12H21N.HCl and a molecular weight of 215.76 . It is soluble in water (27 mg/mL) and DMSO (30 mg/mL) .

Scientific Research Applications

Cognitive and Behavioral Improvement in Pervasive Developmental Disorders

Memantine hydrochloride has been explored for its effectiveness in improving cognitive functioning and behavioral symptoms in children with pervasive developmental disorders (PDDs). In an open-label trial, significant improvement was noted in memory tests among subjects, alongside notable improvements in hyperactivity, lethargy, and irritability, without significant changes in language or IQ measures. This study underscores memantine's potential in addressing cognitive and behavioral aspects of PDDs (Owley et al., 2006).

Potential Treatment for Down Syndrome

Another study evaluated memantine hydrochloride as a potential treatment for Down syndrome, focusing on its ability to improve memory and cognitive functions. While the trial did not show significant differences on primary outcome measures, it highlighted a notable improvement in secondary measures related to the primary hypothesis, suggesting memantine's potential benefits in enhancing cognitive and adaptive functions in Down syndrome patients (Boada et al., 2012).

Development and Validation of Analytical Methods

Research has also been conducted on developing and validating analytical methods for memantine hydrochloride, aiming at a simple, sensitive, precise, and economical approach for drug determination in tablet formulations. This contributes to the pharmaceutical industry by ensuring the quality and dosage accuracy of memantine-based medications (Anees et al., 2019).

Neuroprotection and Alzheimer's Disease

Memantine hydrochloride has been recognized for its neuroprotective properties, particularly in the treatment of Alzheimer's disease. By acting against the toxicity caused by overactivation of N-methyl-D-aspartate receptors, memantine provides a therapeutic option for moderate to severe Alzheimer's disease, highlighting its significant role in neuroprotection and the management of neurodegenerative disorders (Witt et al., 2020).

Promotion of Neurogenesis

Studies on memantine's impact on adult neurogenesis have shown promising results. Memantine administration in adult mice has been associated with the proliferation of neural progenitor cells and the production of mature granule neurons in the hippocampus. This finding opens up potential applications for memantine in enhancing brain plasticity and treating neurodegenerative diseases beyond Alzheimer's (Maekawa et al., 2009).

Mechanism of Action

Target of Action

Memantine-d3 Hydrochloride primarily targets the N-methyl-D-aspartate receptors (NMDAR) . These receptors are largely dependent on the single excitatory agonist glutamate . NMDARs play a crucial role in the brain’s learning and memory processes .

Mode of Action

This compound is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It works by blocking the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .

Biochemical Pathways

This compound affects the glutamatergic transmission pathway . Glutamate activates three principal types of glutamate receptors (GluRs): α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs)/kainate receptors, N-methyl-D-aspartate (NMDA) receptors (NMDARs), and metabotropic glutamate receptors (mGluRs) . This compound’s action on NMDARs can influence these pathways and their downstream effects .

Pharmacokinetics

It is known that this compound is a small molecule , which generally suggests good absorption and distribution characteristics

Result of Action

This compound has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It also induces autophagy, improves cell survival, and decreases the generation of Aβ42 . These molecular and cellular effects contribute to its therapeutic benefits in conditions like Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound is stable in the environment and can easily leach from river sediment . Furthermore, factors such as light exposure can influence its degradation . .

Safety and Hazards

Memantine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Memantine-d3 Hydrochloride has a molecular weight of 218.78 and a molecular formula of C12H18D3N•HCl . It interacts with NMDA receptors, a type of glutamate receptor in the brain . By blocking these receptors, this compound can reduce neuronal excitability and excessive stimulation, which are common in conditions like Alzheimer’s Disease .

Cellular Effects

This compound has been shown to have protective effects on cells. It can improve cell viability and enhance the clearance of Aβ42 peptide, a key player in the development of Alzheimer’s Disease . It also blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation .

Molecular Mechanism

This compound works by blocking NMDA receptors, thereby reducing the effects of glutamate . This mechanism is different from many other Alzheimer’s Disease medications, which work by inhibiting cholinesterase enzymes . This compound’s action at the molecular level involves binding interactions with NMDA receptors and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, chronic oral memantine treatment for 4 months has been shown to diminish hippocampal CA1 neuron loss and rescue learning and memory performance in different behavioral paradigms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in APP/PS1 AD mice, a therapeutic dose of memantine (20 mg/kg/day) was used to examine its effects on ameliorating cognitive defects .

Transport and Distribution

It is known that Memantine, the parent compound, is used in Alzheimer’s disease to inhibit the glutamatergic system by blocking N-methyl-D-aspartate receptors .

Subcellular Localization

It is known that Memantine, the parent compound, has a targeted de-excitation effect in the temporal lobes on the glutamatergic system and connected brain regions .

properties

IUPAC Name

3-methyl-5-(trideuteriomethyl)adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-NIIDSAIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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